![molecular formula C24H25N3O4 B2501819 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide CAS No. 942012-96-6](/img/structure/B2501819.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide
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Description
Discovery of N-(Naphthalen-1-yl)-N'-alkyl Oxalamide Ligands
The research on N-(naphthalen-1-yl)-N'-alkyl oxalamides has demonstrated their efficacy as ligands in copper-catalyzed aryl amination reactions. These ligands facilitate the coupling of (hetero)aryl iodides with primary amines at a low temperature of 50 °C using minimal amounts of Cu2O and ligand. Additionally, they enable the coupling of (hetero)aryl bromides with primary amines and ammonia at 80 °C with equally low catalyst and ligand concentrations. The versatility of these reactions is highlighted by the broad range of coupling partners that are compatible with the method, simplifying the synthesis of (hetero)aryl amines .
Synthesis Analysis of Naphthalene-1,8-diylbis(diphenylmethylium)
The synthesis of naphthalene-1,8-diylbis(diphenylmethylium) showcases its unique electron-transfer reduction behavior, which is attributed to the proximity of two triarylmethyl cations. These cations form a C-C bond while accepting two electrons, resulting in 1,1,2,2-tetraphenylacenaphthene. The synthesis process involves starting from a cyclic bis(triarylmethyl) ether derived from 1,8-dibromonaphthalene and proceeds through deoxygenation, which is accompanied by disiloxane formation when treated with a silylating agent. This compound has been successfully used for oxidative coupling of N,N-dialkylanilines to produce benzidines .
Molecular Structure Analysis of Benzo[g]indole Derivatives
The transformation of 1,8-bis(dimethylamino)naphthalenes into benzo[g]indole derivatives is a notable reaction that involves a base-promoted process. This transformation is facilitated by the treatment with 2-lithio-1,8-bis(dimethylamino)naphthalene, which leads to the previously unknown mode of pyrrole ring closure. The mechanism includes the deprotonation of the NMe group and yields benzo[g]indole derivatives in small to moderate quantities .
Chemical Reactions Analysis
The studies mentioned provide insights into the chemical reactions involving naphthalene derivatives. The oxalamide ligands are particularly effective in copper-catalyzed aryl amination reactions, which are significant for the synthesis of (hetero)aryl amines. The naphthalene-1,8-diylbis(diphenylmethylium) serves as a two-electron oxidant in the oxidative coupling of N,N-dialkylanilines, leading to the formation of benzidines. These reactions demonstrate the potential of naphthalene derivatives in organic synthesis, particularly in the formation of complex organic compounds .
Physical and Chemical Properties Analysis
While the provided papers do not explicitly discuss the physical and chemical properties of "N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide," they do provide valuable information on related naphthalene derivatives. The ligands and compounds discussed exhibit unique reactivity and stability under various conditions, which are essential for their use in synthetic chemistry. The ability to undergo transformations and coupling reactions at relatively low temperatures and catalyst concentrations suggests that these naphthalene derivatives have favorable reactivity profiles that could be extrapolated to similar compounds .
Scientific Research Applications
Biochemical Mechanisms
Naphthalene and its derivatives, such as those studied in naphthalene dioxygenase (NDO) activity, showcase the biochemical transformation capabilities of such compounds. NDO from Pseudomonas sp. strain NCIB 9816-4, for instance, can oxidize naphthalene and its derivatives through a series of oxygenation reactions, leading to various oxidized products (Lee & Gibson, 1996). These enzymatic processes are crucial in understanding the metabolic pathways and potential bioremediation applications of naphthalene derivatives.
Chemical Properties and Reactions
The structural versatility of naphthalene-based compounds allows for their use in synthesizing a wide range of chemical entities. For example, the synthesis and characterization of naphthalene-based polyimides demonstrate the potential for creating materials with specific properties, such as immobilized enzyme membranes for biotechnological applications (Paşahan et al., 2011). These materials could offer unique advantages in various fields, including catalysis, sensor technology, and materials science.
Molecular Interactions and Docking Studies
Naphthalene derivatives also play a significant role in molecular docking and biological activity studies, indicating their potential in drug design and discovery. For instance, novel 1,4‐naphthoquinone derivatives and their metal complexes have been explored for their antibacterial activities and interactions with bacterial targets, showcasing the therapeutic potential of naphthalene-based compounds in addressing antibiotic resistance (Ekennia et al., 2018).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(dimethylamino)-2-naphthalen-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-27(2)20(19-9-5-7-17-6-3-4-8-18(17)19)14-26-24(29)23(28)25-13-16-10-11-21-22(12-16)31-15-30-21/h3-12,20H,13-15H2,1-2H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKBGLSGZPBTOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NCC1=CC2=C(C=C1)OCO2)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide |
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